
1-苄基-3-溴-5-甲氧基-1H-1,2,4-三唑
描述
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H10BrN3O . It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogens and two carbons . These compounds are not found in nature but are synthesized due to their excellent properties and potential applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole, is characterized by a five-membered ring with three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized . One nitrogen atom is pyrrole-like, and the other two are pyridine-like .科学研究应用
医药
三唑由于其结构与二脱氧核苷模式相似,在药物发现中起着至关重要的作用。它们存在于许多药物中,例如用于治疗呼吸道合胞病毒感染和丙型肝炎的抗病毒药物利巴韦林。 三唑还被列入世界卫生组织基本药物清单 .
有机合成
在有机化学中,三唑是通用的结构单元。 由于它们能够参与叠氮化物-炔烃 Huisgen 环加成反应,它们可以作为“点击”化学成分来构建复杂分子 .
高分子化学
三唑因其热稳定性和机械强度而在高分子化学中被用作单体或交联剂 .
超分子化学
由于它们能够参与氢键并与金属配位,三唑被用于超分子组装体和分子识别过程 .
生物缀合和化学生物学
三唑用于生物缀合技术,用于将探针或药物连接到生物分子。 它们在化学生物学中也起着工具作用,用于理解生物过程 .
荧光成像
在荧光成像中,三唑由于其电子特性可用作荧光团或猝灭剂。 这种应用对于研究生物系统至关重要 .
作用机制
Target of Action
1,2,3-Triazoles are known to interact with various biological targets. They can act as a surrogate for the peptide bond and show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Mode of Action
The mode of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with. The triazole ring’s ability to act as both a hydrogen bond acceptor and donor allows it to form strong interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. Derivatives of 1,2,3-triazoles have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles depend on their specific targets and mode of action. Given their wide range of biological activities, these compounds can have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided valuable insights into the compound’s temporal effects and potential therapeutic applications .
Metabolic Pathways
1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic homeostasis. These interactions are essential for understanding the compound’s role in metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1-benzyl-3-bromo-5-methoxy-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNGZOWLUKOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


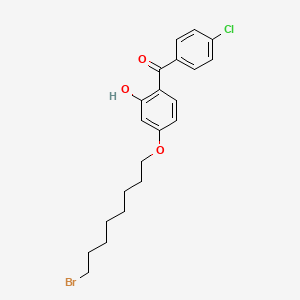
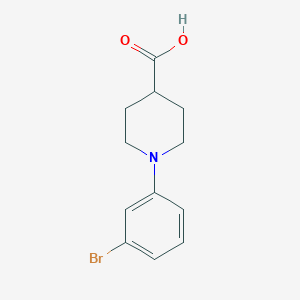
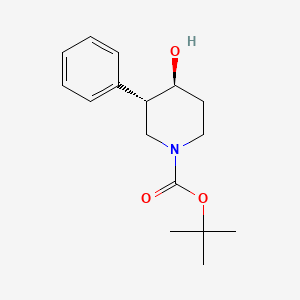


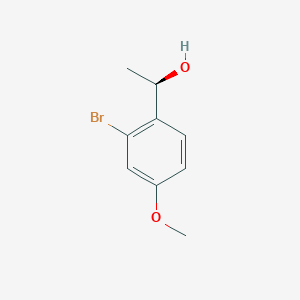
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
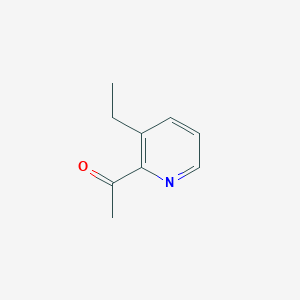

![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

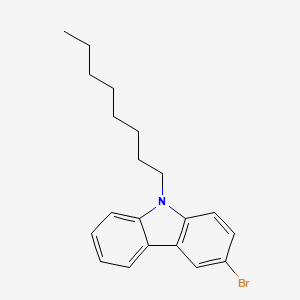
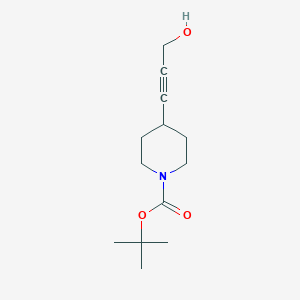
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
